Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate

Description

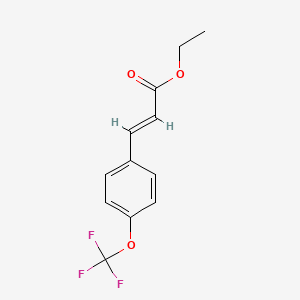

Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate is an α,β-unsaturated ester characterized by an (E)-configured acrylate backbone, an ethyl ester group, and a 4-(trifluoromethoxy)phenyl substituent. This structural motif is commonly exploited in pharmaceuticals and agrochemicals due to its resistance to metabolic degradation and ability to modulate electronic properties.

Properties

Molecular Formula |

C12H11F3O3 |

|---|---|

Molecular Weight |

260.21 g/mol |

IUPAC Name |

ethyl (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate |

InChI |

InChI=1S/C12H11F3O3/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)18-12(13,14)15/h3-8H,2H2,1H3/b8-5+ |

InChI Key |

PIENLWFNVBLMOO-VMPITWQZSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)OC(F)(F)F |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate typically involves the reaction of ethyl acrylate with 4-(trifluoromethoxy)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of ethyl acrylate in the presence of a base such as piperidine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dimethyl sulfoxide or acetonitrile, elevated temperatures.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Derivatives with different substituents replacing the trifluoromethoxy group.

Scientific Research Applications

Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor in the synthesis of drug candidates, especially those requiring fluorinated aromatic rings for enhanced metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties due to the presence of the trifluoromethoxy group.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate in biological systems involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) :

- Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate (CAS 128408-03-7) replaces -OCF₃ with -CF₃. The -CF₃ group is more electron-withdrawing and less sterically bulky than -OCF₃, leading to higher reactivity in Michael addition reactions.

- Biological Impact : -CF₃ derivatives exhibit stronger binding to hydrophobic enzyme pockets, as seen in antitumor agents.

Trifluoromethoxy (-OCF₃) vs. Difluoromethoxy (-OCHF₂) :

Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃) :

Substituent Position and Number

- Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)acrylate (CAS 184969-49-1) features two -CF₃ groups at meta positions. The increased steric bulk reduces membrane permeability but enhances selectivity in kinase inhibitors.

- Ethyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate (CAS 116577-12-9) places -CF₃ at the meta position, altering electronic distribution and reactivity compared to para-substituted analogs.

Physical and Chemical Properties

Key Observations :

- Fluorinated analogs exhibit higher melting/boiling points due to increased molecular symmetry and van der Waals interactions.

- Lipophilicity (XLogP3) scales with fluorine content: -CF₃ > -OCF₃ > -OCHF₂ > -OCH₃.

Biological Activity

Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethoxy group, which is known to enhance the biological activity of compounds by influencing their interaction with biological targets. The presence of the acrylate moiety allows for potential reactivity in various biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing trifluoromethyl groups. For instance, a study demonstrated that derivatives of trifluoromethylphenyl compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Cytotoxic Activity of this compound

The compound demonstrated an IC50 value of 15.2 µM against MCF-7 cells, indicating moderate potency. Further structure-activity relationship (SAR) studies are required to optimize the compound's efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Compounds with trifluoromethoxy substituents have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

The compound exhibited a MIC of 32 µg/mL against Staphylococcus aureus, indicating it may serve as a lead compound for developing new antibacterial agents.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

In vitro studies revealed that treatment with the compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.